

MB-07803: A Deep Dive into its Effects on Metabolic Pathways

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Compound of Interest

Compound Name: MB-07803

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Executive Summary

MB-07803 is a second-generation, orally available prodrug of a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. Developed to address the metabolic liabilities of its predecessor, MB06322, **MB-07803** has demonstrated a promising preclinical and clinical profile for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of **MB-07803**, its effects on glucose and lipid metabolism, and detailed experimental protocols from key studies.

Core Mechanism of Action: Inhibition of Hepatic Gluconeogenesis

MB-07803 exerts its glucose-lowering effect by directly targeting and inhibiting fructose-1,6-bisphosphatase (FBPase) in the liver.^{[1][2]} FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, which is the process of generating glucose from non-carbohydrate precursors. In patients with type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.^[3] By inhibiting FBPase, **MB-07803** effectively blocks this pathway, leading to a reduction in the liver's output of glucose.^{[1][2]}

MB-07803 is a prodrug that is converted in vivo to its active metabolite. This strategic design enhances its oral bioavailability and pharmacokinetic properties. The development of **MB-07803** was prompted by the discovery of a drug-drug interaction with metformin observed with the first-generation FBPase inhibitor, MB06322, which led to elevated lactate levels.^[3] **MB-07803** was specifically designed to have a reduced metabolic susceptibility that mitigates this risk.^[3]

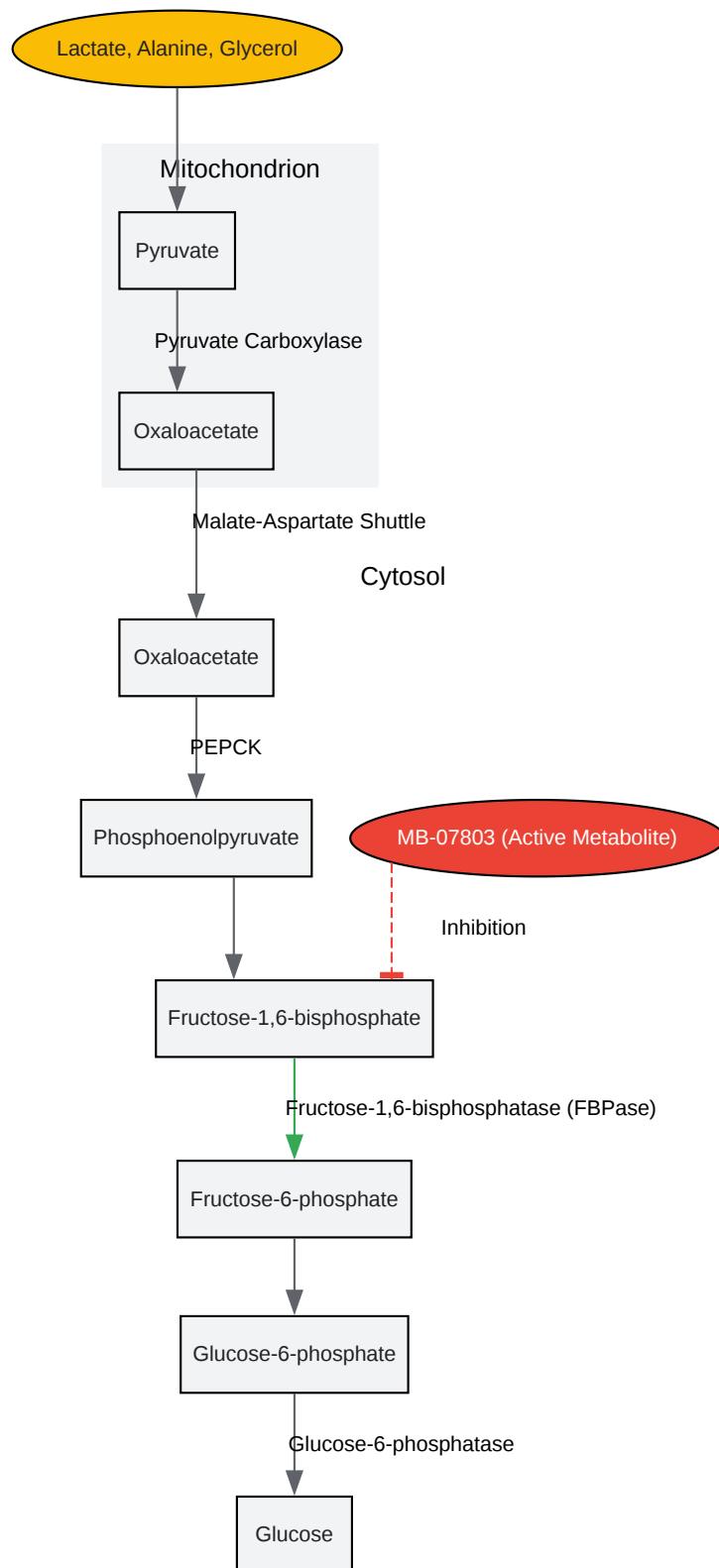
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Figure 1: Simplified diagram of the gluconeogenesis pathway and the inhibitory action of **MB-07803**.

Effects on Glucose Metabolism: Preclinical and Clinical Evidence

Preclinical Studies in a Rodent Model of Type 2 Diabetes

While specific preclinical data for **MB-07803** is not publicly available, studies on its predecessor, MB06322, in Zucker diabetic fatty (ZDF) rats provide valuable insights into the effects of FBPase inhibition.

In a study involving male ZDF rats, a single oral dose of MB06322 resulted in a significant, dose-dependent decrease in plasma glucose levels.^{[4][5]} Notably, this glucose-lowering effect was observed to be independent of insulin levels.^[5]

Table 1: Preclinical Efficacy of the FBPase Inhibitor MB06322 in Zucker Diabetic Fatty (ZDF) Rats

Parameter	Vehicle	MB06322	% Change vs. Vehicle
Gluconeogenesis Inhibition	-	-	70%
Endogenous Glucose Production	-	-	-46%
Blood Glucose Reduction	-	>200 mg/dL reduction	-

Data from a study on the first-generation FBPase inhibitor, MB06322.^{[6][7]}

Clinical Efficacy in Patients with Type 2 Diabetes

A Phase IIa clinical trial of **MB-07803** was conducted in patients with type 2 diabetes. This 28-day, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of once-daily oral doses of 10 mg, 50 mg, 100 mg, and 200 mg of **MB-07803**.^[1] The

study enrolled 105 patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.[\[1\]](#)

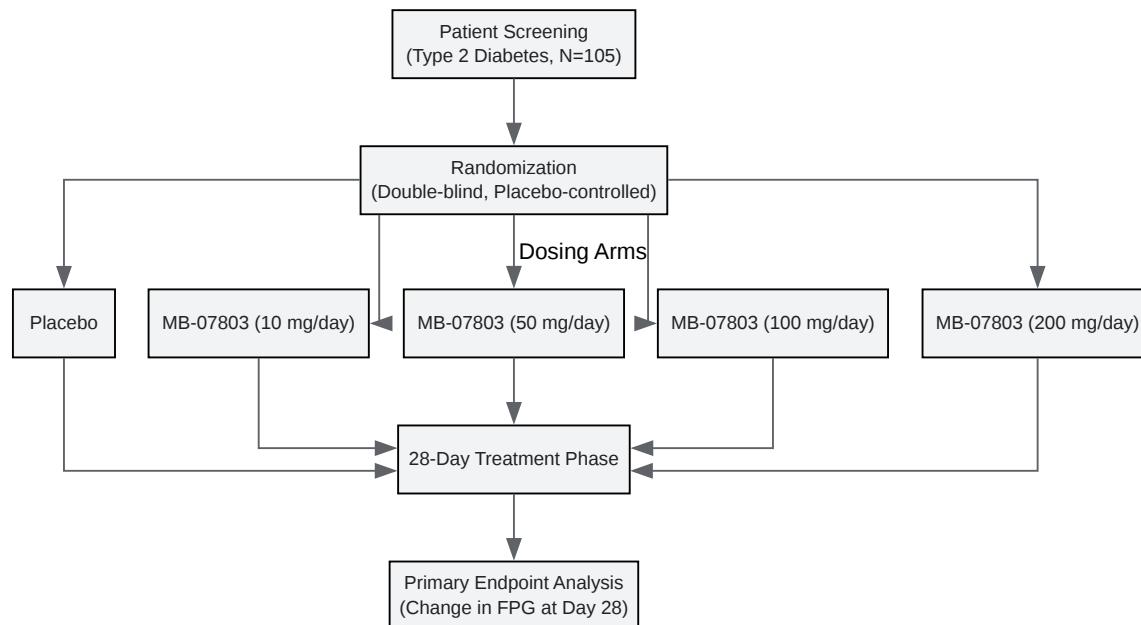
The primary efficacy endpoint was the change in fasting plasma glucose (FPG) from baseline at day 28. The results demonstrated a statistically significant reduction in FPG in the 200 mg dose group compared to placebo.[\[1\]](#)

Another clinical trial administered **MB-07803** twice-daily for 14 days to patients with poorly controlled type 2 diabetes. This study showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[\[2\]](#) Furthermore, clinically and statistically significant reductions in fasting plasma glucose were observed at the two highest doses.[\[2\]](#)

Table 2: Clinical Efficacy of **MB-07803** in a 28-Day Phase IIa Study

Dose Group	Change in Fasting Plasma Glucose (FPG) vs. Placebo	p-value
200 mg once daily	Statistically and clinically significant reduction	0.0177

Data from a Phase IIa clinical trial in patients with type 2 diabetes.[\[1\]](#)



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Figure 2: Workflow of the 28-day Phase IIa clinical trial of **MB-07803**.

Effects on Lipid Metabolism

The impact of **MB-07803** on lipid metabolism has not been extensively reported in publicly available data. However, preclinical studies with the first-generation FBPase inhibitor, MB06322, in ZDF rats indicated a potential for the shunting of metabolic precursors into triglycerides after four weeks of treatment.^[7] This observation suggests that by inhibiting gluconeogenesis, the building blocks for glucose production may be redirected towards lipid synthesis. Further clinical investigation is required to fully characterize the effects of **MB-07803** on the lipid profiles of patients with type 2 diabetes.

Experimental Protocols

Preclinical Evaluation in Zucker Diabetic Fatty (ZDF) Rats (Based on MB06322 studies)

- Animal Model: Male Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetes.[\[4\]](#)
- Housing and Diet: Animals were housed under standard laboratory conditions with free access to food and water.
- Drug Administration: The FBPase inhibitor (MB06322) was formulated in a suitable vehicle and administered orally via gavage.
- Blood Glucose Monitoring: Blood samples were collected at various time points post-dosing to measure plasma glucose concentrations.
- Measurement of Gluconeogenesis: In vivo rates of gluconeogenesis were determined using stable isotope tracer techniques.
- Statistical Analysis: Data were analyzed using appropriate statistical methods to determine the significance of the treatment effects.

Phase IIa Clinical Trial Protocol (MB-07803)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[\[1\]](#)
- Patient Population: Patients with type 2 diabetes having a fasting plasma glucose between 120-270 mg/dL and an HbA1c between 6.0-10%.[\[8\]](#)
- Intervention: Oral administration of **MB-07803** (10, 50, 100, or 200 mg) or placebo, once daily for 28 days.[\[1\]](#)
- Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline to day 28.[\[1\]](#)
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including fasting lactate levels), vital signs, and electrocardiograms.[\[1\]](#)
- Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model.

Conclusion

MB-07803 represents a targeted therapeutic approach for the management of type 2 diabetes by directly inhibiting hepatic gluconeogenesis. Clinical data from a Phase IIa trial have demonstrated its potential to significantly lower fasting plasma glucose levels in patients with type 2 diabetes, with a favorable safety and tolerability profile. While further investigation is needed to fully elucidate its effects on lipid metabolism and its long-term efficacy and safety, **MB-07803** holds promise as a novel agent in the armamentarium for diabetes therapy. The information presented in this guide, including the detailed mechanism of action, quantitative data from key studies, and experimental protocols, provides a solid foundation for researchers and drug development professionals working in the field of metabolic diseases.

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